molecular formula C14H21NO2S B12228785 N-[2-methoxy-4-(methylsulfanyl)butyl]-3-methylbenzamide

N-[2-methoxy-4-(methylsulfanyl)butyl]-3-methylbenzamide

Cat. No.: B12228785
M. Wt: 267.39 g/mol
InChI Key: RGSRCGISJLDRQQ-UHFFFAOYSA-N
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Description

N-[2-methoxy-4-(methylsulfanyl)butyl]-3-methylbenzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a methoxy group, a methylsulfanyl group, and a benzamide structure, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-4-(methylsulfanyl)butyl]-3-methylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with an appropriate amine derivative under specific reaction conditions. The reaction typically requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-4-(methylsulfanyl)butyl]-3-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride

    Nucleophiles: Various nucleophiles for substitution reactions

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines

    Substitution Products: Compounds with substituted methoxy groups

Mechanism of Action

The mechanism of action of N-[2-methoxy-4-(methylsulfanyl)butyl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-[2-methoxy-4-(methylsulfanyl)butyl]-3-methylbenzamide can be compared with other similar compounds to highlight its uniqueness:

These similar compounds share structural features with this compound but differ in their specific functional groups and applications.

Properties

Molecular Formula

C14H21NO2S

Molecular Weight

267.39 g/mol

IUPAC Name

N-(2-methoxy-4-methylsulfanylbutyl)-3-methylbenzamide

InChI

InChI=1S/C14H21NO2S/c1-11-5-4-6-12(9-11)14(16)15-10-13(17-2)7-8-18-3/h4-6,9,13H,7-8,10H2,1-3H3,(H,15,16)

InChI Key

RGSRCGISJLDRQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(CCSC)OC

Origin of Product

United States

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